4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-7-NITRO-2,1,3-BENZOXADIAZOLE
Overview
Description
4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-7-NITRO-2,1,3-BENZOXADIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a dihydroisoquinoline moiety fused with a benzoxadiazole ring, and a nitro group at the 7th position. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-7-NITRO-2,1,3-BENZOXADIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may begin with the preparation of a dihydroisoquinoline derivative, which is then subjected to nitration to introduce the nitro group at the desired position. The final step involves the formation of the benzoxadiazole ring through a cyclization reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-7-NITRO-2,1,3-BENZOXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted benzoxadiazole derivatives
Scientific Research Applications
4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-7-NITRO-2,1,3-BENZOXADIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-7-NITRO-2,1,3-BENZOXADIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The presence of the nitro group and the heterocyclic structure plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2(1H)-quinolinone: Shares the dihydroisoquinoline core but lacks the benzoxadiazole ring.
4-Hydroxy-2-quinolones: Similar in having a quinoline structure but differ in functional groups and overall structure.
3,4-Dihydro-2(1H)-pyridones: Another class of heterocycles with similar biological activities .
Uniqueness
4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-7-NITRO-2,1,3-BENZOXADIAZOLE is unique due to its combined dihydroisoquinoline and benzoxadiazole structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-(3,4-dihydro-1H-isoquinolin-2-yl)-4-nitro-2,1,3-benzoxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-19(21)13-6-5-12(14-15(13)17-22-16-14)18-8-7-10-3-1-2-4-11(10)9-18/h1-6H,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMKHHASBLNKMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=C(C4=NON=C34)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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